Methyl 3-(benzyloxy)picolinate
Overview
Description
Methyl 3-(benzyloxy)picolinate is an organic compound with the molecular formula C14H13NO3. It is a derivative of picolinic acid, where the hydroxyl group is replaced by a benzyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)picolinate typically involves the esterification of 3-hydroxypicolinic acid with benzyl alcohol in the presence of a suitable catalyst. One common method involves the use of a strong acid like sulfuric acid or a dehydrating agent such as thionyl chloride to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(benzyloxy)picolinate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzyloxy)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)picolinate involves its interaction with various molecular targets. For instance, in biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Methyl 3-hydroxypicolinate: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Methyl 3-methoxypicolinate: Contains a methoxy group instead of a benzyloxy group.
Uniqueness: Methyl 3-(benzyloxy)picolinate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)13-12(8-5-9-15-13)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
CCOBQYWGFNDMPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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